Sipholenol-A

Overview

Description

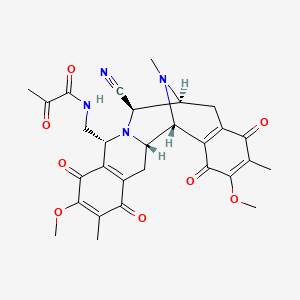

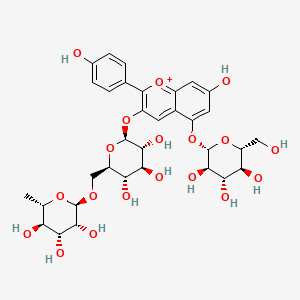

Sipholenol A is a natural sipholane triterpenoid isolated from the Red Sea sponge, Callyspongia siphonella . It has shown antimigratory and antiproliferative activities against breast cancer cell lines . It also potently reverses P-glycoprotein-mediated multidrug resistance in cancer cells .

Synthesis Analysis

The synthesis of Sipholenol A involves the creation of semisynthetic esters such as sipholenol A-4-O-acetate and sipholenol A-4-O-isonicotinate . These esters have been found to potently reverse P-gp-mediated multidrug resistance .Molecular Structure Analysis

The absolute configuration of Sipholenol-A was established as (4S) by a single crystal X-ray analysis of its (S)-(−)-MTPA ester . Two conformers of the MTPA ester moiety were recognized as an occupancy of 0.5:0.5 in the crystalline state .Chemical Reactions Analysis

Sipholenol A, in a concentration-dependent manner, potentiates the cytotoxicity of several anticancer drugs including colchicine, vinblastine, and paclitaxel and significantly reverses the resistance of multidrug-resistant cancer cells .Scientific Research Applications

Cancer Treatment Potential

Sipholenol A, a marine-derived sipholane triterpene from the Red Sea sponge Callyspongia siphonella, has shown promise in reversing multidrug resistance (MDR) in cancer cells. It notably potentiates the cytotoxicity of various anticancer drugs, making it a potential candidate for treating MDR in P-glycoprotein-overexpressing tumors (Shi et al., 2007).

Breast Cancer Research

In breast cancer research, sipholenol A and its analogues have demonstrated significant antimigratory activity. This is particularly notable against highly metastatic breast cancer cell lines, suggesting potential for controlling metastatic breast malignancies (Foudah et al., 2013). Further, sipholenol A esters inhibited breast cancer cell growth and invasion, potentially via deactivating Brk and FAK signaling pathways (Akl et al., 2014).

Pharmacophore Modeling and Antimigratory Potential

Pharmacophore modeling and 3D-QSAR studies have been conducted on sipholenol A analogs to improve their breast cancer antimigratory and antiproliferative activities. This research aids in the design of novel compounds based on sipholane structure, highlighting the potential for marine natural products in developing new therapeutic agents (Foudah et al., 2014).

Multidrug Resistance Reversal

Several studies have explored the ability of sipholenol A and its derivatives to reverse P-glycoprotein-mediated multidrug resistance in cancer cells. These studies have highlighted the potential of sipholenol A as a reversal agent for treating multidrug-resistant cancers (Jain et al., 2009).

Antiproliferative and Antimicrobial Activities

Sipholenol A has also been studied for its antiproliferative and antimicrobial activities. It has shown significant cytotoxicity against various cancer cell lines, as well as some antibacterial and antiviral properties (Al-Massarani et al., 2015).

Applications in Hepatic and Colorectal Cancer

Research has also been conducted on the effects of sipholenol A and its derivatives on human hepatic and colorectal cancer cells, showing moderate antiproliferative activity and indicating potential therapeutic applications in these areas (Abdel-Lateff et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3R,5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-25,31-33H,10-18H2,1-8H3/t20-,21+,22+,23+,24+,25+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWWPNAIMBYRKG-KOHQYJKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(C(OC4CCC3(C)O)(C)C)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CC[C@H](C(O[C@@H]4CC[C@]3(C)O)(C)C)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sipholenol-A | |

CAS RN |

78518-73-7 | |

| Record name | SIPHOLENOL-A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B1208165.png)

![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)